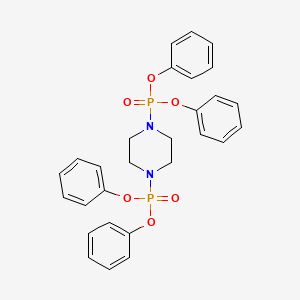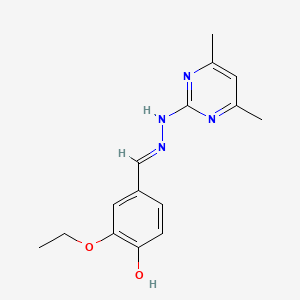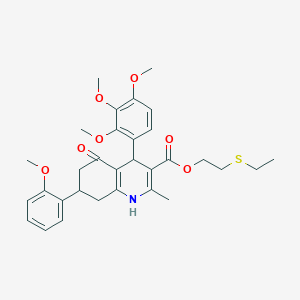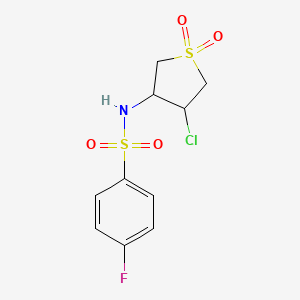
Tetraphenyl piperazine-1,4-diyldiphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenyl piperazine-1,4-diyldiphosphonate is a phosphorus-nitrogen containing flame retardant. It is known for its high thermal stability and effectiveness in enhancing the flame retardancy of various polymers. This compound is particularly valuable in applications where high-temperature stability and flame retardancy are crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraphenyl piperazine-1,4-diyldiphosphonate can be synthesized through a multi-step process. One common method involves the reaction between phenol and triethylamine dissolved in methylene chloride with phosphoryl trichloride to form diphenyl chlorophosphate. This intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenyl piperazine-1,4-diyldiphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus-nitrogen compounds, while substitution can result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Tetraphenyl piperazine-1,4-diyldiphosphonate has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential biological applications, including its interactions with biological molecules and potential use in biomedical devices.
Medicine: While not widely used in medicine, its flame retardant properties could be beneficial in developing safer medical devices and equipment.
Mecanismo De Acción
The flame retardant mechanism of tetraphenyl piperazine-1,4-diyldiphosphonate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s phosphorus-nitrogen structure plays a crucial role in this process, as it promotes char formation and enhances thermal stability .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum diethylphosphinate: Another phosphorus-based flame retardant known for its high efficiency.
Melamine polyphosphate: A nitrogen-based flame retardant often used in combination with other flame retardants for synergistic effects.
Uniqueness
Tetraphenyl piperazine-1,4-diyldiphosphonate is unique due to its combination of phosphorus and nitrogen, which provides superior flame retardancy and thermal stability compared to other flame retardants. Its ability to form a stable char layer at high temperatures makes it particularly valuable in applications requiring high-performance flame retardancy .
Propiedades
Fórmula molecular |
C28H28N2O6P2 |
|---|---|
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
1,4-bis(diphenoxyphosphoryl)piperazine |
InChI |
InChI=1S/C28H28N2O6P2/c31-37(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)29-21-23-30(24-22-29)38(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
GUBDKOZOFLSTLP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078027.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11078039.png)

![3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11078058.png)


![6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine](/img/structure/B11078077.png)
![1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11078081.png)

